![molecular formula C17H14N4S2 B2584902 6-[(4-Méthylphényl)méthylsulfanyl]-3-thiophène-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-95-4](/img/structure/B2584902.png)
6-[(4-Méthylphényl)méthylsulfanyl]-3-thiophène-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups and rings, including a thiophen ring, a triazolo ring, and a pyridazine ring . The presence of these rings suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings likely makes this a fairly rigid molecule, and the different functional groups could have significant effects on its chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the electron distribution within the molecule. For example, the sulfur atoms in the thiophen and sulfanyl groups could potentially be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Applications anticancéreuses
Les composés de la famille des 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines ont montré des résultats prometteurs dans des études anticancéreuses . Ils peuvent interagir avec différents récepteurs cibles, ce qui en fait des candidats potentiels pour la conception et la découverte de médicaments dans le domaine de l'oncologie .
Applications antimicrobiennes
Ces composés ont démontré une activité antimicrobienne significative contre les bactéries Gram-positives et Gram-négatives . Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens .
Applications analgésiques et anti-inflammatoires
Les composés 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines ont également été trouvés pour posséder des propriétés analgésiques et anti-inflammatoires . Cela suggère leur utilisation potentielle dans le traitement de la douleur et de l'inflammation .
Applications antioxydantes
Ces composés ont montré une activité antioxydante, qui est cruciale dans la prévention des maladies causées par le stress oxydatif .
Applications antivirales
Les propriétés antivirales de ces composés en font des candidats potentiels pour le développement de nouveaux médicaments antiviraux .
Applications d'inhibiteurs d'enzymes
Ces composés ont été trouvés pour inhiber diverses enzymes, y compris l'anhydrase carbonique, la cholinestérase, la phosphatase alcaline, l'anti-lipase et l'aromatase . Cela suggère leur utilisation potentielle dans le traitement des maladies liées à ces enzymes .
Applications antituberculeuses
Les composés 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines ont montré une activité contre Mycobacterium tuberculosis , suggérant leur utilisation potentielle dans le traitement de la tuberculose .
Matériaux énergétiques
Les composés de la famille des 1,2,4-triazolo[4,3-b][1,2,4,5]tétrazines, qui est structurellement similaire au composé en question, ont été utilisés dans la synthèse de matériaux énergétiques . Ces matériaux présentent une excellente insensibilité aux stimuli externes et de très bonnes performances de détonation calculées .
Mécanisme D'action
Target of Action
“6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a triazolopyridazine derivative. Triazolopyridazines are known to interact with various biological targets, including enzymes and receptors . The specific targets of this compound would need to be determined through experimental studies.
Mode of Action
The mode of action of triazolopyridazines can vary depending on their specific structure and the target they interact with. They might act as inhibitors, activators, or modulators of their targets . The exact mode of action of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Biochemical Pathways
Triazolopyridazines can affect various biochemical pathways depending on their specific targets . The affected pathways of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of triazolopyridazines can vary widely depending on their specific structure . The ADME properties of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Result of Action
The molecular and cellular effects of triazolopyridazines can vary depending on their specific targets and mode of action . The effects of “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazolopyridazines . The influence of environmental factors on “6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine” would need to be determined through experimental studies.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[(4-methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-12-4-6-13(7-5-12)11-23-16-9-8-15-18-19-17(21(15)20-16)14-3-2-10-22-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLXGGFSUSUMKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)
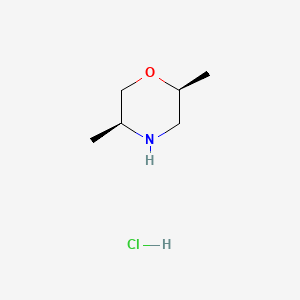
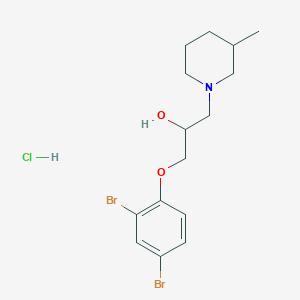
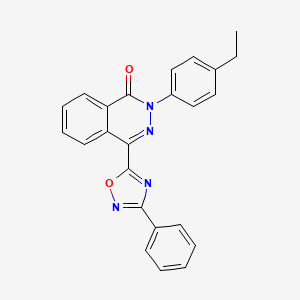
![Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2584826.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2584827.png)
![4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine](/img/structure/B2584828.png)
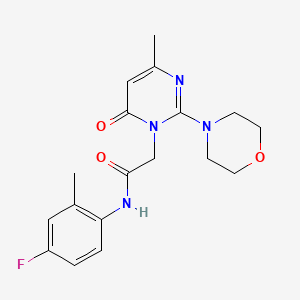
![3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide](/img/structure/B2584834.png)
![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)
![2-bromo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2584837.png)
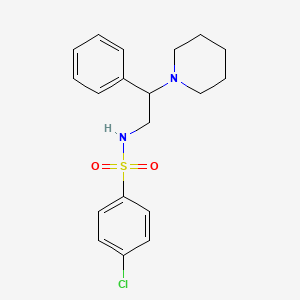
![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)
![1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2584842.png)